3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the cyclization of 2-(benzo[d]oxazol-2-yl)aniline with pyrrolidine under specific reaction conditions. The process may include the use of phosphorous oxychloride and dimethylformamide through a Vilsmeyer-Haack cyclization . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it has been shown to interact with prostaglandin H2 synthase and trypsin, exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of various benzoxazole derivatives.
N-(pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride: A structurally similar compound with different pharmacological properties.
Uniqueness
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities
Properties
IUPAC Name |
3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHEPVOMXFFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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